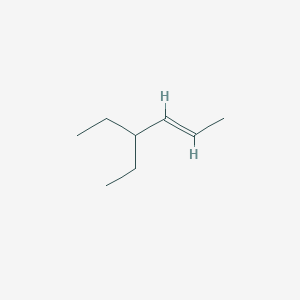

(E)-4-Ethylhex-2-ene

Beschreibung

Contextualization of Branched Alkenes in Organic Chemistry

Alkenes are a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon double bond. wou.eduoit.edu This double bond, composed of a sigma bond and a pi bond, introduces rigidity and reactivity to the molecule. oit.edustudymind.co.uk Branched alkenes, such as (E)-4-ethylhex-2-ene, feature alkyl groups attached to the main carbon chain containing the double bond. libretexts.org The presence of branching influences the physical and chemical properties of the alkene, including boiling points and reactivity in addition reactions due to steric hindrance. uomosul.edu.iq The IUPAC nomenclature for branched alkenes prioritizes the longest carbon chain containing the double bond, with the position of the double bond receiving the lowest possible number. libretexts.org

Overview of Current Research Trends Pertaining to this compound

Current research involving this compound primarily centers on its synthesis and its utility as a building block or intermediate in organic synthesis. It is used as a starting material for the synthesis of more complex organic compounds, highlighting its value in chemical transformations. The compound's reactivity, particularly the presence of the carbon-carbon double bond, allows it to undergo various reactions, including electrophilic additions and oxidation reactions. Electrophilic addition reactions involve the double bond acting as a nucleophile, reacting with electrophilic species such as halogens or hydrogen ions. Oxidation can lead to the formation of oxygenated derivatives or cleavage at the double bond, for example, through ozonolysis.

Synthesis methods for this compound include the dehydration of 4-ethyl-2-hexanol, an acid-catalyzed elimination reaction that can proceed via E1 or E2 mechanisms depending on the conditions. Another method involves the palladium-catalyzed dehydrogenation of 4-ethylhexane, which has shown high selectivity towards the (E)-isomer due to its thermodynamic stability.

While this compound itself is not extensively studied for direct biological applications, some of its derivatives are being explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In industry, the compound finds use in the production of specialty chemicals, such as fragrances and flavorings, owing to its unique structural attributes. Research also touches upon its physical properties, such as enthalpy of vaporization, which indicates its volatility.

The compound has also been noted in research related to fuel composition analysis, appearing in studies concerning the analysis of gasoline components. crcao.org

Selected Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 112.21, 112.215 | g/mol | nih.govlookchem.com |

| Boiling Point | 115.2 | °C at 760mmHg | lookchem.com |

| Density | 0.725 | g/cm³ | lookchem.com |

| Enthalpy of Vaporization | 39.7 ± 0.8, 39.7, 38.9, [38.90; 39.70] | kJ/mol | nist.govchemeo.com |

| LogP | 2.99870, 2.999 | lookchem.comchemeo.com | |

| Flash Point | 11.9 | °C | lookchem.com |

Synthesis Methods and Yield/Selectivity

| Method | Starting Material | Catalyst/Conditions | Key Outcome (Yield/Selectivity) | Source |

| Dehydration (Acid-catalyzed elimination) | 4-ethyl-2-hexanol | Strong acids (e.g., H₂SO₄) | Follows E1 or E2 mechanism | |

| Palladium-Catalyzed Dehydrogenation | 4-ethylhexane | Pd/Al₂O₃, Elevated temperatures (180–220°C) | Conversion: 70–80% at 10 bar H₂ pressure; Selectivity: 95% toward (E)-isomer |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-4-ethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHONQMAWQLWLX-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-46-2 | |

| Record name | 4-Ethyl-2-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for E 4 Ethylhex 2 Ene

Mechanistic Investigations of Elimination Reactions in Alkene Synthesis

The formation of alkenes from alcohols via elimination typically proceeds through either E1 or E2 mechanisms, depending on the alcohol structure and reaction conditions. labflow.comresearchgate.net The dehydration of secondary alcohols, such as 4-ethyl-2-hexanol, can occur via both pathways. researchgate.netrsc.org

Acid-Catalyzed Dehydration of 4-Ethyl-2-hexanol

Acid-catalyzed dehydration is a common method for synthesizing (E)-4-Ethylhex-2-ene from 4-ethyl-2-hexanol. This reaction involves the removal of a water molecule from the alcohol, leading to the formation of a carbon-carbon double bond. labflow.comlibretexts.org

Elucidation of E1 and E2 Elimination Pathways

The acid-catalyzed dehydration of secondary alcohols like 4-ethyl-2-hexanol can follow both E1 and E2 mechanisms. researchgate.netrsc.org

The E1 mechanism is a two-step process. Initially, the hydroxyl group of the alcohol is protonated by the acid catalyst, forming an alkyloxonium ion. labflow.comlibretexts.org This is a fast, reversible step. Subsequently, the alkyloxonium ion loses a molecule of water, the leaving group, to form a carbocation intermediate. labflow.comlibretexts.org This step is typically the slow, rate-determining step for secondary and tertiary alcohols. Finally, a beta-proton is removed by a weak base (often water or the conjugate base of the acid), leading to the formation of the alkene and regeneration of the acid catalyst. labflow.com Carbocation rearrangements can occur in the E1 pathway, potentially leading to a mixture of alkene products, with the more substituted alkene (Zaitsev's product) generally favored due to carbocation stability.

The E2 mechanism is a concerted, one-step process where the removal of a beta-proton, the formation of the carbon-carbon double bond, and the departure of the leaving group (protonated hydroxyl group as water) occur simultaneously in a single transition state. labflow.comlibretexts.org This mechanism is typically favored for primary alcohols due to the instability of primary carbocations, but it can also occur with secondary alcohols, particularly when a good leaving group is present and a strong base is involved. labflow.comlibretexts.org The stereochemical outcome of the E2 reaction is influenced by the anti-periplanar arrangement of the leaving group and the beta-hydrogen.

For the dehydration of 4-ethyl-2-hexanol, the E1 pathway would involve the formation of a secondary carbocation at the C2 position. Elimination of a proton from adjacent carbons would lead to the formation of isomeric alkenes, including this compound, (Z)-4-ethylhex-2-ene, and potentially 4-ethylhex-1-ene. The stereochemical outcome, specifically the preference for the (E)-isomer, is influenced by the stability of the transition state. While the E1 mechanism is generally favored for secondary alcohols under acidic conditions, the E2 pathway can also contribute, and the specific conditions dictate the dominant mechanism. researchgate.netrsc.org

Influence of Catalyst Identity (e.g., H₂SO₄) on Reaction Selectivity

The identity of the acid catalyst plays a crucial role in the dehydration of alcohols, influencing both the reaction rate and selectivity. Strong Brønsted acids like sulfuric acid (H₂SO₄) are commonly used homogeneous catalysts for alcohol dehydration. libretexts.orgrsc.org Sulfuric acid effectively protonates the hydroxyl group, facilitating the elimination of water. labflow.comlibretexts.org

However, concentrated sulfuric acid can lead to side reactions, including oxidation of the alcohol and the formation of carbonaceous byproducts, resulting in lower yields and messy reaction mixtures. chemguide.co.uklibretexts.org The strong acidic nature can also promote carbocation rearrangements, potentially leading to a mixture of structural isomers in addition to geometric isomers.

Phosphoric acid (H₃PO₄) is another common acid catalyst that is often preferred over sulfuric acid due to its less oxidizing nature, leading to cleaner reactions and fewer side products. chemguide.co.uklibretexts.org While phosphoric acid can be effective, some studies suggest it may be less active than stronger acids like sulfuric acid under certain conditions for the dehydration of primary alcohols. rsc.org

The concentration of the acid catalyst is also critical. Concentrated sulfuric acid favors dehydration, shifting the equilibrium towards alkene and water formation. stackexchange.com Dilute sulfuric acid, with a higher concentration of water, favors the reverse hydration reaction. stackexchange.com

The choice of catalyst can influence the E1/E2 balance and the extent of carbocation rearrangements, thereby affecting the distribution of alkene products and the selectivity for the desired this compound isomer.

Optimization of Reaction Parameters (Temperature, Catalyst Loading, Reaction Time)

Optimizing reaction parameters is essential to maximize the yield and selectivity of this compound during the acid-catalyzed dehydration of 4-ethyl-2-hexanol.

Temperature: Temperature is a critical parameter as dehydration is an endothermic process. rsc.org Higher temperatures generally favor the elimination reaction and increase the reaction rate. ulisboa.pt However, excessively high temperatures can lead to increased side reactions, such as polymerization, cracking, or further isomerization of the alkene product. rsc.orgrsc.org Typical temperature ranges for the acid-catalyzed dehydration of secondary alcohols are between 100°C and 140°C, although higher temperatures (100-150°C) have been reported for the synthesis of this compound using sulfuric acid. libretexts.org Finding the optimal temperature involves balancing the reaction rate with minimizing undesired side products.

Catalyst Loading: The concentration or loading of the acid catalyst directly affects the reaction rate. Higher catalyst loading generally leads to faster conversion of the alcohol. However, using an excessive amount of catalyst can increase the severity of the reaction conditions, potentially leading to more side reactions and charring, especially with strong acids like concentrated sulfuric acid. chemguide.co.uklibretexts.org Typical catalyst loading for sulfuric acid in the dehydration of 4-ethyl-2-hexanol is reported as 5-10 wt% relative to the alcohol. Optimization involves determining the minimum catalyst concentration required for efficient conversion while maintaining selectivity.

Reaction Time: Reaction time dictates the extent of conversion of the starting material to products. Longer reaction times allow for higher conversion but can also lead to the accumulation of side products and potential degradation of the desired alkene, especially at elevated temperatures. ulisboa.pt For the acid-catalyzed dehydration of 4-ethyl-2-hexanol with sulfuric acid, reaction times of 2-6 hours have been reported for complete conversion. Monitoring the reaction progress over time using techniques like gas chromatography (GC) can help determine the optimal reaction time to achieve maximum yield of this compound before significant side reactions occur.

Optimizing these parameters often involves conducting a series of experiments to study their individual and combined effects on the yield and selectivity of the desired product.

Innovations in Heterogeneous Catalysis for Alkene Formation

Homogeneous acid catalysts like sulfuric acid can be difficult to separate from the reaction mixture and can lead to corrosion and environmental issues. iyte.edu.tr Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of ease of separation, reusability, and potential for continuous processes. rsc.orgiyte.edu.tr Recent research has focused on developing and applying solid acid catalysts for the dehydration of alcohols to alkenes. rsc.orgrsc.orgiyte.edu.tr

Application of Solid Acid Catalysts (e.g., Zeolites, Sulfated Metal Oxides)

Solid acid catalysts have emerged as promising alternatives to homogeneous acids for the dehydration of alcohols, including the potential synthesis of this compound from 4-ethyl-2-hexanol. rsc.orgrsc.orgiyte.edu.tr These catalysts possess acidic sites on their solid surface that can catalyze the dehydration reaction. mdpi.com

Zeolites: Zeolites are crystalline microporous aluminosilicates with well-defined structures and tunable acidity. iyte.edu.trmdpi.com They can act as solid Brønsted and Lewis acids. mdpi.com Zeolites like HZSM-5 have shown promise in the dehydration of alcohols, offering potential for improved selectivity and minimizing side reactions like carbocation rearrangements due to their shape selectivity and confined reaction environment within their pores. The acidity of zeolites can be adjusted by varying the Si/Al ratio; a lower Si/Al ratio generally leads to higher Brønsted acidity. mdpi.com

Sulfated Metal Oxides: Sulfated metal oxides, such as sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated alumina, are strong solid acids. mdpi.comgoogle.com The incorporation of sulfate (B86663) groups enhances the acidity of the metal oxide. mdpi.comgoogle.com These catalysts have been explored for alcohol dehydration and can exhibit high catalytic activity. mdpi.com For example, sulfated zirconia has been identified as a suitable solid acid catalyst for various acid-catalyzed reactions. mdpi.com Studies using MgO-Al₂O₃ catalysts, which exhibit Lewis acidity, have demonstrated selectivity towards specific alkene products in alcohol dehydration.

Other solid acid catalysts explored for alcohol dehydration include silica-alumina, acidic resins, clays, and metal oxides like TiO₂, ZrO₂, and Al₂O₃. rsc.orgiyte.edu.trmdpi.comgoogle.com The performance of these heterogeneous catalysts is influenced by factors such as their acidity strength and type (Brønsted or Lewis), surface area, pore structure, and thermal stability. iyte.edu.trmdpi.comgoogle.com Research continues to focus on developing highly active, selective, and stable solid acid catalysts for the efficient and sustainable synthesis of alkenes like this compound. rsc.orgiyte.edu.tr

Enhancement of Stereoselectivity and Reduction of Side Reactions through Catalytic Design

Achieving high stereoselectivity, specifically favoring the (E) isomer, and minimizing side reactions are primary goals in the synthesis of targeted alkene structures. Catalytic design plays a pivotal role in this regard. By carefully selecting or designing catalysts, chemists can influence the reaction pathway, transition states, and intermediate stability, thereby directing the formation of the desired stereoisomer and suppressing alternative reaction channels that lead to unwanted products. While specific catalytic designs for the synthesis of this compound were not detailed in the consulted literature, general principles of catalytic stereoselective alkene synthesis are well-established. For instance, transition metal catalysis, including the use of nickel and iron complexes, has shown promise in controlling alkene geometry in various reactions. nus.edu.sgorganic-chemistry.orgrsc.org The ligand environment around the metal center is a key aspect of catalytic design, influencing substrate binding, reactivity, and ultimately, stereochemical outcome. nus.edu.sg Rational catalyst design, often informed by mechanistic and computational studies, is essential for developing efficient and selective synthetic routes. nus.edu.sg

Stereoselective Alkene Synthesis via Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and are widely applied in the stereoselective synthesis of alkenes. These reactions typically involve the coupling of an organic halide or pseudohalide with an organometallic reagent, mediated by a transition metal catalyst, often palladium or nickel. nus.edu.sglibretexts.orgorganic-chemistry.org

Heck Reactions for (E)-Alkene Geometry Control

The Heck reaction, a palladium-catalyzed cross-coupling between a vinyl or aryl halide (or pseudohalide) and an alkene in the presence of a base, is a valuable method for alkene functionalization. libretexts.orgorganic-chemistry.org A significant advantage of the Heck reaction is its reported outstanding trans (E) selectivity under certain conditions. organic-chemistry.org The mechanism typically involves oxidative addition of the organic halide to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to yield the new alkene and regenerate the catalyst. libretexts.org The stereochemical outcome, particularly the preference for the (E) isomer, is often dictated by the syn addition and subsequent anti β-hydride elimination steps in the catalytic cycle. libretexts.org While the specific application of the Heck reaction for the direct synthesis of this compound from readily available precursors was not found in the surveyed literature, the general principles of Heck chemistry make it a potentially viable strategy for constructing the (E)-alkene geometry present in the target molecule by coupling appropriate starting materials. organic-chemistry.org Studies on enantioselective Heck reactions of alkenyl aryl ethers also demonstrate the applicability of this methodology to control stereochemistry around a double bond. researchgate.net

Wittig Reactions in Stereocontrolled Alkene Formation

The Wittig reaction is a classic method for the synthesis of alkenes through the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). libretexts.orglibretexts.org This reaction forms a new carbon-carbon double bond with precise control over its location. libretexts.org The stereochemical outcome of the Wittig reaction, specifically the preference for the (E) or (Z) isomer, is influenced by the nature of the phosphonium ylide and the reaction conditions. libretexts.orgtotal-synthesis.com Non-stabilized ylides typically favor the formation of the (Z)-alkene, while stabilized ylides can lead to the preferential formation of the (E)-alkene. total-synthesis.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then cyclizes to form a four-membered oxaphosphetane ring. libretexts.orglibretexts.org The decomposition of the oxaphosphetane yields the alkene and triphenylphosphine (B44618) oxide, the latter being a strong driving force for the reaction. total-synthesis.com By carefully selecting the appropriate phosphonium ylide and carbonyl compound, the Wittig reaction offers a route to synthesize this compound with potentially controlled stereochemistry. libretexts.org However, specific examples detailing the application of the Wittig reaction for the synthesis of this compound were not found in the consulted sources.

Chemical Reactivity and Mechanistic Pathways of E 4 Ethylhex 2 Ene

Electrophilic Addition Reactions at the Double Bond Center

Electrophilic addition is a fundamental reaction of alkenes where the pi electrons of the double bond are attracted to an electrophile, leading to the formation of new sigma bonds. scribd.comasau.runerdfighteria.info

Addition of Hydrogen Halides: Carbocation Intermediates and Regioselectivity

The addition of hydrogen halides (HX, where X = Cl, Br, I) to alkenes proceeds via an electrophilic addition mechanism. The pi bond of the alkene attacks the hydrogen atom of the hydrogen halide, leading to the formation of a carbocation intermediate and a halide anion. scribd.commasterorganicchemistry.com The regioselectivity of this reaction, meaning which carbon of the alkene receives the hydrogen and which receives the halide, is governed by Markovnikov's rule. scribd.commasterorganicchemistry.com Markovnikov's rule states that in the addition of a protic acid HX to an alkene, the hydrogen atom adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon atom. This regioselectivity is a consequence of the relative stability of the carbocation intermediate formed; the more substituted carbocation is more stable due to hyperconjugation and inductive effects. nerdfighteria.infomasterorganicchemistry.com

For (E)-4-Ethylhex-2-ene, the double bond is between C2 and C3. C2 is bonded to one hydrogen and a methyl group, while C3 is bonded to one hydrogen and a sec-butyl group (the ethyl branch at C4). According to Markovnikov's rule, the addition of a proton (H+) would preferentially occur at C2 to form a more stable secondary carbocation at C3. The halide would then attack the carbocation at C3.

Predicted Major Product of HBr Addition to this compound:

| Reactant | Reagent | Major Product |

| This compound | HBr | 3-Bromo-4-ethylhexane |

Carbocation rearrangements, such as hydride or alkyl shifts, can occur if a more stable carbocation can be formed. masterorganicchemistry.com In the case of the secondary carbocation at C3 of 4-ethylhex-2-ene, a rearrangement could potentially lead to a more stable tertiary carbocation if a suitable hydrogen or alkyl group is adjacent. However, the adjacent carbons (C2 and C4) are both secondary or tertiary substituted, making a simple shift to a more stable carbocation less likely compared to systems with adjacent quaternary carbons. masterorganicchemistry.com

Halogenation Processes and Stereochemical Outcomes

Halogenation of alkenes involves the addition of halogens (X2, where X = Cl, Br) across the double bond to form vicinal dihalides. scribd.com This reaction typically proceeds via a cyclic halonium ion intermediate. The reaction is stereospecific and generally results in anti-addition, meaning the two halogen atoms add to opposite faces of the double bond. dokumen.pub

For this compound, the addition of bromine (Br2) would involve the formation of a cyclic bromonium ion. Nucleophilic attack by bromide ion on the backside of the bromonium ion would lead to the formation of a vicinal dibromide. Due to the anti-addition, a mixture of enantiomers (a racemic mixture) is typically formed if new stereocenters are created.

General Stereochemical Outcome of Halogenation:

| Alkene Geometry | Addition Type | Stereochemical Outcome |

| (E) or (Z) | Anti | Formation of enantiomers (if new stereocenters) |

Hydration Reactions and Markovnikov Selectivity

Hydration of alkenes, the addition of water across the double bond, typically occurs under acidic conditions and follows Markovnikov's rule. scribd.com The mechanism involves the protonation of the alkene to form the more stable carbocation intermediate, followed by the nucleophilic attack of water on the carbocation. Finally, deprotonation of the resulting oxonium ion yields the alcohol.

For this compound, acid-catalyzed hydration would lead to the addition of a hydroxyl group to the more substituted carbon of the double bond (C3), following Markovnikov's rule.

Predicted Major Product of Acid-Catalyzed Hydration of this compound:

| Reactant | Reagent (Acid Catalyst) | Major Product |

| This compound | H2O (H+) | 4-Ethylhexan-3-ol |

Oxidation Pathways of the Alkene Moiety

Alkenes can undergo various oxidation reactions, leading to different products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of diols, while stronger oxidation can lead to the cleavage of the double bond, producing carbonyl compounds. scribd.commaaomwati.com

One common mild oxidation is syn-dihydroxylation, which adds two hydroxyl groups to the same face of the double bond. Reagents like potassium permanganate (B83412) (KMnO4) under cold, dilute conditions or osmium tetroxide (OsO4) are used for this transformation. maaomwati.com Ozonolysis is a more vigorous oxidation that cleaves the carbon-carbon double bond, typically yielding aldehydes and ketones. scribd.com

For this compound, ozonolysis would cleave the double bond between C2 and C3, leading to the formation of propanal (from C1 and C2) and 2-ethylbutanal (B1361351) (from C3, C4, C5, and C6).

Predicted Products of Ozonolysis of this compound:

| Reactant | Reagent (O3 followed by reductive workup) | Products |

| This compound | O3, then Me2S or Zn/H+ | Propanal, 2-Ethylbutanal |

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a reduction reaction where hydrogen gas is added across the carbon-carbon double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni) to form an alkane. scribd.comthieme-connect.de This reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.

For this compound, catalytic hydrogenation would saturate the double bond, yielding 4-ethylhexane.

Predicted Product of Catalytic Hydrogenation of this compound:

| Reactant | Reagent (H2, Metal Catalyst) | Product |

| This compound | H2, Pd/C | 4-Ethylhexane |

Other reduction strategies might involve dissolving metal reductions, but catalytic hydrogenation is the most common method for saturating alkene double bonds.

Pericyclic Reaction Manifolds

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While alkenes can participate in various pericyclic reactions, such as cycloadditions (e.g., Diels-Alder reaction) and electrocyclic reactions, this compound's structure as a simple, non-conjugated alkene limits its participation in some of the more common pericyclic pathways without modification or the presence of suitable reaction partners. syr.edupearson.com

The Diels-Alder reaction, a [4+2] cycloaddition, requires a conjugated diene and a dienophile (an alkene or alkyne). This compound could potentially act as a dienophile if reacted with a suitable conjugated diene, forming a six-membered ring. syr.edu However, the reactivity and regioselectivity of such a reaction would depend on the electronic properties of both the diene and the dienophile.

Other pericyclic reactions involving simple alkenes often require specific conditions, such as photochemical activation or high temperatures, or involve highly reactive intermediates like carbenes (e.g., in cyclopropanation, which can be considered a [2+1] cycloaddition).

The Ene Reaction (Alder-Ene) with this compound as the Enophile

Stereoelectronic Requirements and Activation Energies

The Alder-Ene reaction is a pericyclic reaction that typically requires higher temperatures compared to some other reactions like the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This is attributed to the higher activation energy and specific stereoelectronic requirements necessary for the concerted breaking of the allylic C-H sigma bond and formation of new sigma bonds. organic-chemistry.orgslideshare.net The reaction proceeds through a six-membered cyclic transition state.

Reactivity with Diverse Enophiles (Aldehydes, Ketones, Imines)

This compound can react with a variety of enophiles. Enophiles are molecules containing multiple bonds, and their reactivity in ene reactions is enhanced by the presence of electron-withdrawing substituents. jk-sci.com Enophiles containing heteroatoms, such as aldehydes (C=O), ketones (C=O), and imines (C=N), are effective coreactants in ene reactions. organic-chemistry.orgjk-sci.com When aldehydes, ketones, or imines are used as enophiles with an alkene like this compound, the reaction yields beta-hydroxyolefins, beta-hydroxyolefins, or beta-aminoolefins, respectively. organic-chemistry.org

Influence of Lewis Acid Catalysis on Reaction Rates and Stereoselectivity

Lewis acids can significantly influence the rate and stereoselectivity of ene reactions. wikipedia.orgorganic-chemistry.org Lewis acid catalysts enhance the reactivity of the enophile by coordinating to heteroatoms (like oxygen in carbonyls or nitrogen in imines), making the multiple bond more electrophilic and thus lowering the activation energy. wikipedia.org Lewis acid-catalyzed ene reactions can often be carried out at lower temperatures compared to thermal reactions and can lead to improved yields and selectivities. wikipedia.org The use of chiral Lewis acids can also induce asymmetry in the products, leading to enantioselective transformations. wikipedia.orgorganic-chemistry.orgcollectionscanada.ca For instance, directed carbonyl-ene reactions catalyzed by Lewis acids have shown high levels of regio- and stereoselectivity, often proceeding through chair-like transition states. wikipedia.org

Retro-Ene Reactions and Thermal Equilibrium Considerations

The reverse of the ene reaction is known as the retro-ene reaction. wikipedia.orgorganic-chemistry.org This reaction typically occurs at elevated temperatures, often exceeding 400°C, and involves the fragmentation of the ene product back into the original ene and enophile. organic-chemistry.org The retro-ene reaction represents a thermal equilibrium that can be relevant under high-temperature conditions, potentially leading to lower yields of the desired ene product if not controlled. organic-chemistry.org

Catalytic Carbon-Carbon Bond Forming Reactions

This compound can participate in catalytic reactions that form new carbon-carbon bonds, expanding its utility in organic synthesis.

Nickel-Catalyzed Cross-Coupling with Aryl Halides

Nickel catalysis is a powerful tool for forming carbon-carbon bonds through cross-coupling reactions. researchgate.netnih.govwisc.edu While the direct cross-coupling of simple alkenes with aryl halides can be challenging, nickel-catalyzed methods have been developed for coupling allylic compounds with aryl halides. nih.gov Although specific detailed research findings on the nickel-catalyzed cross-coupling of this compound directly with aryl halides as the sole reactants are not extensively detailed in the provided snippets, the general principle of nickel-catalyzed cross-coupling of allylic systems with aryl halides is established. nih.gov For example, nickel-catalyzed coupling of cinnamyl acetate (B1210297) with an aryl halide has been reported to yield a product containing a substituted hexene moiety. This suggests that under appropriate conditions, this compound, as an allylic system, could potentially participate in similar nickel-catalyzed cross-coupling reactions with aryl halides, although the specific reaction parameters and product outcomes would depend on the catalyst system, ligands, and reaction conditions employed. researchgate.netnih.govthieme-connect.de

Investigations into Regio- and Stereoselectivity in Cross-Coupling Systems

While specific detailed studies focusing solely on this compound as a direct substrate in cross-coupling systems with extensive data on its regioselectivity and stereoselectivity were not prominently found in the search results, the principles governing these aspects in cross-coupling reactions involving related allylic substrates provide relevant context.

In cross-coupling reactions involving allylic compounds, controlling both the regioselectivity (which carbon atom of the allylic system is coupled) and stereoselectivity (the spatial arrangement of atoms in the product) is crucial nih.govrsc.org. Studies on the cross-coupling of allylic acetates with organic halides, for instance, have demonstrated that high regioselectivity for the linear isomer can be achieved, and stereoselectivity can also be controlled depending on the reaction conditions and catalysts employed nih.gov. The formation of common allylnickel intermediates has been suggested to contribute to the observed high regioselectivity and stereoselectivity in some cases nih.gov.

The stereochemical outcome of reactions involving double bonds, such as those potentially formed or reacted in cross-coupling, is influenced by factors like the stability of transition states and the bulkiness of substituents . Olefin metathesis, a method for constructing alkenes, is highlighted as an approach that offers precise control over stereochemistry . While this relates to the synthesis of alkenes, it underscores the importance and methods for controlling stereochemistry in reactions involving double bonds.

The regioselectivity of nucleophilic attack on intermediates can also be influenced by the nature of the metalated species rsc.org. Fine-tuning the metalated nucleophile is considered essential for controlling the regioselective outcome, particularly with more complex substrates rsc.org.

Rearrangement Dynamics in Reaction Intermediates

The reactivity of this compound, particularly in reactions proceeding through ionic intermediates, is significantly influenced by rearrangement dynamics. Carbocation intermediates formed during electrophilic addition reactions are prone to rearrangement to achieve greater stability .

1,2-Shifts of Carbocation Intermediates

During the electrophilic addition of hydrogen halides like HBr to this compound, the initial protonation of the double bond leads to the formation of a carbocation intermediate . Based on the structure of this compound, protonation can occur at either carbon of the double bond, potentially leading to different carbocations.

The search results explicitly state that the initial secondary carbocation formed from the protonation of the double bond in this compound may undergo a 1,2-hydride or alkyl shift . This rearrangement occurs because it leads to the formation of a more stable tertiary carbocation . A 1,2-shift involves the migration of a hydride ion (H⁻) or an alkyl group from an adjacent carbon to the carbocation center libretexts.org. This migration results in the positive charge moving to the carbon that can better stabilize it, typically a more substituted carbon, leading to a more stable carbocation.

Impact of Rearrangements on Product Distribution and Isomer Purity

Carbocation rearrangements have a direct impact on the distribution of reaction products and the purity of the resulting isomers. When a carbocation intermediate undergoes a 1,2-shift, the subsequent reaction with a nucleophile can occur at the rearranged carbocation center, leading to products that are different from those that would have been formed from the initial carbocation .

In the specific case of HBr addition to this compound, the rearrangement of the initial secondary carbocation to a more stable tertiary carbocation leads to the tertiary bromide as the major product . The minor product is formed from the reaction of the nucleophile with the unrearranged secondary carbocation . This demonstrates how carbocation rearrangements can significantly alter the product mixture, often favoring the thermodynamically more stable products derived from the more stable rearranged intermediate.

Advanced Spectroscopic and Chromatographic Characterization for Research

High-Resolution Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods, particularly Gas Chromatography (GC), are widely employed for the separation and analysis of volatile organic compounds like (E)-4-Ethylhex-2-ene. These techniques allow for the determination of sample purity and the monitoring of chemical reactions involving the compound.

Gas Chromatography (GC) for Reaction Monitoring and Quantitative Analysis

Gas Chromatography is a fundamental technique for analyzing hydrocarbon mixtures. The separation in GC is based on the differential partitioning of components between a stationary phase and a mobile gas phase, allowing for the resolution of individual compounds based on their volatility and interaction with the column. GC is a valuable tool for monitoring the progress of reactions that produce or consume this compound and for quantifying its amount in a sample. The NIST Chemistry WebBook provides Gas Chromatography data for this compound, including Kovats Retention Indices nih.govnist.govnist.govnist.gov. These indices are temperature-programmed and measured on specific stationary phases, providing characteristic values that aid in identification.

| Column Type | Active Phase | Kovats Retention Index (I) | Reference | Comment |

|---|---|---|---|---|

| Normal alkane RI | non-polar | 753.5, 754, 754 | Matukuma, 1969 nih.govnist.gov | temperature ramp |

| Semi-standard | non-polar | 740.5, 743 | Matukuma, 1969 nih.govnist.gov | |

| Capillary | Petrocol DH | 754 | Sojak, Kubinec, et al., 2006 nist.gov | 150 m/0.25 mm/1.0 μm, 1 K/min; Tstart: 40 °C; Tend: 300 °C |

| Capillary | Petrocol DH | 754 | Sojak, Kubinec, et al., 2006 nist.gov | 150 m/0.25 mm/1.0 μm, 1 K/min; Tstart: 40 °C; Tend: 300 °C |

These retention indices serve as valuable data points for identifying this compound when analyzing complex mixtures by comparing experimental values to these reported standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Isomer Profiling

Coupling Gas Chromatography with Mass Spectrometry provides a powerful hyphenated technique for both separating components of a mixture and obtaining structural information about each component. GC-MS is used for the identification of compounds based on their fragmentation patterns in the mass spectrometer. The NIST Mass Spectrometry Data Center lists GC-MS data for 4-Ethyl-2-hexene (which includes the E isomer) with NIST Number 113483 in the Main library nih.gov. This indicates that characteristic mass spectra for this compound are available in standard databases, allowing for its identification in complex samples by matching experimental spectra to library entries. GC-MS has been utilized in the analysis of complex hydrocarbon mixtures, such as the thermal cracking products of polyethylene, where acyclic octenes, including this compound, were identified based on their GC retention times and mass spectra researchgate.netnist.gov. This highlights the utility of GC-MS in isomer profiling within complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the detailed structure of organic molecules by providing information about the arrangement of atoms and their connectivity. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used for the characterization of alkenes like this compound.

¹H NMR Spectroscopic Analysis for Proton Environments

¹H NMR spectroscopy provides information about the different proton environments within a molecule, including their chemical shifts, splitting patterns, and integration values. PubChem indicates the availability of ¹H NMR spectra for 4-Ethylhex-2-ene, recorded on a Varian A-60 instrument nih.gov. While specific peak data for this compound from this source is not detailed in the search results, a ¹H NMR spectrum would typically show distinct signals for the vinylic protons, the protons on the carbon bearing the ethyl group, the methylene (B1212753) protons of the ethyl group, and the methyl protons at the end of the chain and on the ethyl group. The chemical shifts and coupling constants of the vinylic protons are particularly informative for confirming the presence and configuration (E vs. Z) of the double bond. Research on related ethylhexene derivatives also demonstrates the utility of ¹H NMR in confirming the presence of ethyl groups and double bonds .

Advanced NMR Techniques for Stereochemical Assignments and Impurity Detection

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for characterizing this compound and detecting impurities. Analysis of the chemical shifts and coupling constants in the ¹H NMR spectrum can confirm the presence of the ethyl group and the double bond. Specifically, the vinylic protons on the double bond exhibit characteristic signals, and their coupling constant is indicative of the alkene stereochemistry. For (E)-alkenes, the vicinal coupling constant across the double bond is typically larger than that for (Z)-isomers, aiding in stereochemical assignment. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, further assisting in confirming the (E)-configuration by showing through-space correlations between protons on opposite sides of the double bond.

NMR spectroscopy is also crucial for detecting impurities. The presence of signals corresponding to the (Z)-isomer or other byproducts in the ¹H or ¹³C NMR spectra indicates impurity. Comparing experimental spectra to known standards or calculated values helps in identifying and quantifying these impurities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS), is widely used for the analysis of this compound. nih.gov GC-MS separates components in a mixture based on their volatility and interaction with the stationary phase, while the MS detector provides information about their mass-to-charge ratio (m/z) and fragmentation patterns. libretexts.org The molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight, approximately 112.21 g/mol . nih.govnist.govnist.govnih.gov

The fragmentation pattern observed in the mass spectrum is a fingerprint of the molecule's structure. For alkenes like this compound, fragmentation often occurs via allylic cleavage, where a bond adjacent to the double bond breaks, leading to stable allylic carbocations. libretexts.org Other common fragmentation pathways include vinylic cleavage and McLafferty rearrangements, depending on the specific structure. Analyzing the prominent fragment ions provides valuable information for confirming the identity and structure of this compound and can help in identifying co-eluting impurities in GC-MS analysis.

Other Relevant Spectroscopic Methodologies for Alkene Characterization

In addition to NMR and MS, other spectroscopic techniques can provide complementary information for the characterization of this compound and other alkenes.

Infrared (IR) spectroscopy is useful for identifying the presence of functional groups. nist.govshepchem.com For alkenes, characteristic absorption bands are observed for the C=C stretching vibration and the C-H bending vibrations associated with the vinylic protons. nist.gov The position of the C=C stretching band can be influenced by the substitution pattern and stereochemistry of the double bond. (E)-isomers typically show C=C stretching frequencies at higher wavenumbers compared to (Z)-isomers due to reduced conjugation. Out-of-plane C-H bending vibrations are also diagnostic for the substitution pattern of the alkene.

Raman spectroscopy provides information about molecular vibrations and can be complementary to IR spectroscopy. shepchem.comacs.orgrsc.org The C=C stretching vibration of alkenes is often a strong band in the Raman spectrum, particularly for symmetrical or trans-substituted alkenes like this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for simple isolated alkenes like this compound, as the electronic transitions of isolated double bonds typically occur in the vacuum UV region, below the range of standard UV-Vis spectrometers. researchgate.netchinesechemsoc.org However, if the alkene is conjugated with other π systems, such as additional double bonds or aromatic rings, absorption shifts to longer wavelengths, making UV-Vis spectroscopy a useful tool for their characterization.

Computational and Theoretical Investigations of E 4 Ethylhex 2 Ene

Quantum Chemical Calculations for Molecular Geometry and Conformational Landscape

Quantum chemical calculations, such as ab initio and semi-empirical methods, are fundamental tools for determining the optimized molecular geometry of organic compounds. For a flexible molecule like (E)-4-Ethylhex-2-ene, which contains rotatable single bonds, these calculations are crucial for exploring its conformational landscape. By calculating the energy of various possible conformers (different spatial arrangements of the atoms resulting from rotation around single bonds), researchers can identify the most stable conformation(s) and understand the relative energies of higher-energy conformers. This involves scanning potential energy surfaces by varying dihedral angles and optimizing the geometry at each step. The results provide insights into the preferred three-dimensional structure of the molecule, which is essential for understanding its physical and chemical properties.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving organic molecules. For this compound, computational methods can be used to study its reactivity, such as addition reactions across the double bond or reactions involving the allylic hydrogens. This involves identifying plausible reaction pathways and locating transition states, which represent the highest energy points along a reaction coordinate connecting reactants and products.

Calculation of Activation Energies for Key Reaction Pathways

A key output of computational reaction mechanism studies is the calculation of activation energies. By determining the energy difference between the reactants and the transition state for a specific reaction pathway, computational methods can predict the energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reaction rates. For this compound, calculating activation energies for different potential reactions provides valuable information about its kinetic stability and preferred reaction pathways.

Theoretical Prediction of Stereochemical Outcomes

Computational methods can also be used to predict the stereochemical outcomes of reactions involving this compound. Due to the presence of a double bond and a chiral center at the 4-position, reactions can potentially lead to the formation of new stereoisomers. By analyzing the transition state structures and energies leading to different stereoisomeric products, computational chemistry can predict the favored stereoisomer based on the principle that the product formed via the lowest-energy transition state will be dominant.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules. For this compound, DFT calculations can provide information about the distribution of electron density, molecular orbitals (such as HOMO and LUMO), partial atomic charges, and electrostatic potentials. Analyzing these properties helps in understanding the molecule's reactivity, predicting sites prone to electrophilic or nucleophilic attack, and assessing the polarization of bonds.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. While typically applied to larger systems or condensed phases, MD simulations could, in principle, be used to investigate the intermolecular interactions of this compound molecules with each other or with solvent molecules. This could provide insights into properties like diffusion, viscosity, and solvation, although such detailed studies specifically on this compound are not commonly found in general literature searches.

Research Applications and Functional Derivatization Strategies

(E)-4-Ethylhex-2-ene as a Versatile Building Block in Complex Organic Synthesis

The alkene functional group and the branched aliphatic chain in this compound provide sites for various chemical transformations, making it a useful intermediate in the synthesis of more complex organic molecules. Its reactivity allows for participation in a range of reactions, including addition reactions across the double bond and functionalization of the allylic and vinylic positions.

Development of Synthetic Routes to Specialty Chemicals

This compound is recognized for its application as a starting material in the synthesis of specialty chemicals. The ability to selectively modify the alkene moiety or introduce functional groups elsewhere in the molecule allows for the construction of diverse molecular scaffolds. For instance, nickel-catalyzed coupling reactions with aryl halides have been demonstrated, enabling the formation of carbon-carbon bonds and the synthesis of compounds such as 4-ethyl-1-phenylhex-2-ene nih.gov. This highlights its utility in coupling strategies for building more elaborate structures. The compound's structural properties contribute to its use in industrial production settings for specialty chemicals nih.govfishersci.ienih.gov.

Role in the Research and Development of Fragrance and Flavor Precursors

Due to its inherent hydrocarbon structure, this compound and related compounds are explored in the context of developing precursors for the fragrance and flavor industries. Its unique structural characteristics can potentially contribute to specific olfactory or gustatory notes upon functionalization or incorporation into larger molecules nih.govfishersci.ie. While specific detailed research on this compound solely as a direct precursor in this domain is not extensively detailed in the provided information, its use in the broader production of flavorings and fragrances is noted nih.govfishersci.ie. Research in this area often involves the synthesis of derivatives with specific volatile profiles.

Synthesis and Exploration of Biologically Active Derivatives

A significant area of research involving this compound and related structures is the synthesis and investigation of derivatives for potential biological activities. While the parent compound itself may not exhibit significant direct biological activity, modifications to its structure can lead to compounds with promising therapeutic properties nih.gov.

Investigation of Antimicrobial Properties of Synthesized Analogs

Research has indicated that certain synthesized derivatives of this compound or structurally related compounds possess antimicrobial properties. Investigations have shown significant antibacterial effects against notable pathogens, including Escherichia coli and Staphylococcus aureus nih.gov. These findings suggest that incorporating the structural motif of this compound into new molecules through functionalization strategies can yield compounds with potential applications as antimicrobial agents. For example, 4-ethylhexanamide, a derivative, has shown significant inhibition against E. coli and S. aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL in some studies nih.gov.

Table 1: Antimicrobial Activity of a Representative Derivative

| Compound | Activity Type | Tested Microorganisms | Result |

| 4-Ethylhexanamide | Antibacterial | Escherichia coli, Staphylococcus aureus | Significant inhibition observed (MIC: 12.5 µg/mL) nih.gov |

| Halogenated analogs | Antifungal | Candida albicans | Moderate inhibition nih.gov |

| Halogenated derivatives | Antimicrobial | Pseudomonas aeruginosa, Klebsiella pneumoniae | Moderate activity noted nih.gov |

Research into Anti-inflammatory Activities of Chemical Derivatives

Derivatives of this compound are also being explored for their potential anti-inflammatory and analgesic properties nih.gov. Studies suggest that modifications to the alkene structure can lead to enhanced biological activity, positioning these derivatives as candidates for further drug development research nih.gov. While specific detailed mechanisms are under investigation, the presence of certain structural features derived from this compound appears to be relevant for these observed activities. For instance, 4-ethylhexanol, a related alcohol, has shown reduced inflammation markers in in vitro assays nih.gov. Additionally, a more complex derivative containing structural elements related to ethylhexene, 1-((E)-2-ethylhex-1-en-1-yl)2-((E)-2-ethylidenehexyl)cyclohexane-1,2-dicarboxylate, isolated from microbial sources, has demonstrated in vitro anti-inflammatory activity chem960.com.

Table 2: Anti-inflammatory Activity of Representative Derivatives

| Compound | Activity Type | Test System | Result |

| 4-Ethylhexanol | Anti-inflammatory | In vitro assays | Reduced inflammation markers nih.gov |

| 1-((E)-2-ethylhex-1-en-1-yl)2-((E)-2-ethylidenehexyl)cyclohexane-1,2-dicarboxylate | Anti-inflammatory | In vitro | Activity observed chem960.com |

Polymerization Studies Involving Branched Unsaturated Hydrocarbons

Branched unsaturated hydrocarbons like this compound are of interest in polymerization studies. The presence of the double bond allows for polymerization reactions, and the branching can influence the properties of the resulting polymers, such as their thermal stability, flexibility, and glass transition temperature. While direct detailed research on the polymerization of this compound was not prominently featured in the provided search results, the polymerization of related branched unsaturated carboxylic acids, such as 2-ethylhex-2-enoic acid, has been explored for the synthesis of polyesters and copolymers, including co-polymerization with monomers like styrene (B11656) nih.gov. This suggests the potential for similar investigations into the polymerization behavior of branched alkenes like this compound, which could yield polymers with unique characteristics compared to linear alkene polymers. The study of thermal degradation of polypropylene, a branched polyalkene, which yields various branched unsaturated hydrocarbons, further underscores the relevance of understanding the behavior of such structures in polymer science hmdb.ca.

Application in Advanced Materials Science Research and Development

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. Its structural features, particularly the presence of a double bond and an ethyl group, influence its reactivity and physical properties, making it a subject of study in synthetic chemistry and potentially in materials science lookchem.com. While detailed research findings specifically focusing on the direct application of this compound itself in advanced materials science are not extensively documented in the readily available literature, its structural motif and its role as a synthetic intermediate suggest potential areas of relevance.

The compound is primarily studied in synthetic chemistry and material science due to its structural features . It can serve as a building block in organic synthesis for the preparation of more complex molecules, including those potentially relevant to materials science ontosight.ai. Its reactivity, particularly the presence of the double bond, allows it to undergo various chemical transformations, such as electrophilic addition reactions .

The ethylhexyl structure, which is part of the this compound molecule, is observed in the side chains of monomers and polymers used in advanced materials. For instance, a derivative containing a 4-ethylhexyl group, specifically 2-(tributylstannyl)-4-ethylhex-ylthiophene, has been utilized in the synthesis of polymers designed for organic solar cells chinesechemsoc.org. Similarly, conjugated polymers like poly[2-methoxy-5-(2'-ethylhexyloxy)-ρ-phenylene vinylene] (MEH-PPV), which contain a 2-ethylhexyloxy side chain, are known donor materials in bulk heterojunction solar cells raco.cat. These examples suggest that the incorporation of ethylhexyl-like branched alkyl chains can influence the solubility, processing, and electronic properties of polymers, which are critical aspects in the development of advanced functional materials.

Although direct research data tables on the specific performance of materials incorporating this compound as a direct component are limited in the available sources, its physical and chemical properties provide insights into its potential behavior in material systems. Some computed and experimental properties are available.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | lookchem.comnih.gov |

| Molecular Weight | 112.21 g/mol | lookchem.comnih.gov |

| Boiling Point | 115.2 °C at 760 mmHg | lookchem.com |

| Flash Point | 11.9 °C | lookchem.com |

| Density | 0.725 g/cm³ | lookchem.com |

| Vapor Pressure | 22.8 mmHg at 25 °C | lookchem.com |

| XLogP3 | 3.5 | lookchem.comnih.gov |

| Rotatable Bond Count | 3 | lookchem.com |

| Complexity | 58.4 | lookchem.com |

These properties, such as boiling point, density, and LogP, are fundamental for considering its use in various material formulations or as a reactant in polymerization processes. The lipophilicity indicated by the XLogP3 value suggests its compatibility with nonpolar environments, which is relevant for applications in organic electronics or polymer matrices.

Environmental Fate and Degradation Pathways: Academic Perspectives

Photochemical Degradation Studies in Simulated Atmospheric Conditions

In the atmosphere, volatile organic compounds (VOCs) such as (E)-4-Ethylhex-2-ene can undergo photochemical degradation initiated by reactions with highly reactive species like hydroxyl radicals (OH•), ozone (O₃), and nitrate (B79036) radicals (NO₃). nih.gov These reactions are driven by solar radiation and are significant removal mechanisms for many hydrocarbons in the troposphere. nih.gov The presence of a carbon-carbon double bond in alkenes makes them particularly susceptible to oxidation reactions. For instance, ozonolysis, the reaction with ozone, can lead to the cleavage of the double bond and the formation of carbonyl compounds. foodb.cafishersci.ca

While the general principles of atmospheric photochemical degradation of alkenes are well-established in academic literature, specific photochemical degradation studies detailing reaction rates or mechanisms for this compound in simulated atmospheric conditions were not identified in the consulted research. Studies on structurally related unsaturated compounds, such as 2,4-Hexadienal or (E)-2-ethylhex-2-enal, have investigated their reactivity with atmospheric oxidants thegoodscentscompany.com, but these findings are not directly transferable to this compound without specific experimental data for the compound itself.

Biodegradation Mechanisms in Aquatic and Terrestrial Ecosystems

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process influencing the fate of chemicals in aquatic and terrestrial environments. Microorganisms, including bacteria and fungi, possess enzymatic pathways that can transform or mineralize hydrocarbons. The susceptibility of an alkene to biodegradation is influenced by factors such as its structure, solubility, and the availability of suitable microbial communities and environmental conditions (e.g., oxygen levels, temperature, nutrient availability).

Potential biodegradation mechanisms for alkenes in these environments could involve the enzymatic oxidation of the double bond or the degradation of the alkyl chains through processes like beta-oxidation. However, specific research findings detailing the biodegradation mechanisms or rates of this compound in aquatic or terrestrial ecosystems were not found in the consulted academic literature. While general studies on the biodegradation of hydrocarbons exist, direct academic research focused on the environmental biodegradation of this specific compound was not identified.

Modeling Environmental Transport and Distribution in Research Contexts

Environmental modeling plays a vital role in academic research for predicting the transport and distribution of chemicals within and between different environmental compartments, such as air, water, soil, and sediment. These models rely on the physicochemical properties of the substance to simulate its behavior in the environment. Key properties influencing environmental partitioning and transport include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

For this compound, calculated physicochemical properties are available, which are relevant for environmental modeling. The calculated log Kow is reported as 2.999 , suggesting a moderate potential for partitioning into organic phases. The calculated log water solubility is -2.78 , indicating low solubility in water. The enthalpy of vaporization is reported to be in the range of 38.90 to 39.70 kJ/mol , suggesting moderate volatility. These properties can be used as inputs for environmental fate models to estimate the compound's likely distribution in the environment.

However, specific environmental transport and distribution modeling studies focused exclusively on this compound were not identified in the consulted academic literature. Research in this area often involves applying general multimedia fate models to various classes of compounds or to specific chemicals of concern for which sufficient property and degradation data are available.

Metabolite Identification in Environmental Degradation Processes

The degradation of this compound in the environment can lead to the formation of transformation products or metabolites. Identifying these metabolites is crucial for a comprehensive understanding of the degradation pathways and for assessing the potential environmental impact of the breakdown products, which may exhibit different properties and potential effects compared to the parent compound.

Based on the expected atmospheric reactions of alkenes, particularly ozonolysis, potential metabolites could include carbonyl compounds formed by the oxidative cleavage of the carbon-carbon double bond. For this compound, ozonolysis at the C2-C3 double bond would theoretically yield propanal and 2-ethylbutanal (B1361351).

However, specific academic studies focused on identifying and characterizing metabolites of this compound formed during environmental degradation processes in air, water, or soil were not found in the consulted literature. Research on metabolite identification often requires targeted analytical studies using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect and identify breakdown products in environmental samples or simulated degradation experiments.

Future Research Directions and Interdisciplinary Opportunities

Development of Next-Generation Stereoselective Catalysts for Alkene Transformations

The stereoselective synthesis of alkenes, particularly di-, tri-, and tetrasubstituted isomers, remains a significant area of research. researchfeatures.comnus.edu.sgresearchgate.net Developing catalysts that can precisely control the geometry of the double bond, such as the (E) configuration in (E)-4-Ethylhex-2-ene, is crucial for accessing molecules with specific properties. Future research will likely focus on designing novel transition metal catalysts, including those based on earth-abundant metals like iron and cobalt, which offer potential for improved activity, selectivity, and sustainability compared to precious metal catalysts. mdpi.comacs.orgnih.govchinesechemsoc.org Challenges include achieving high stereoselectivity for highly substituted alkenes due to the small energy difference between isomers. nus.edu.sgresearchgate.net Research into single-atom catalysts (SACs) is also a promising avenue for alkene functionalization reactions like hydroformylation and hydrosilylation, which could be relevant for transforming this compound into other valuable compounds. mdpi.com

Integration of Continuous Flow Chemistry for Scalable Synthesis of this compound

Continuous flow chemistry offers significant advantages for the scalable and efficient synthesis of chemicals, including improved reaction control, safety, and throughput compared to batch processes. rsc.orguva.nlresearchgate.netrsc.org Applying continuous flow techniques to the synthesis of this compound, such as the dehydration of 4-ethyl-2-hexanol, could lead to more practical and industrial-scale production methods. Research in this area will involve designing and optimizing flow reactors, potentially integrating in situ generation of reagents and telescoping reaction steps to enhance efficiency and reduce handling of reactive intermediates. rsc.orguva.nlvapourtec.com Continuous flow processes have shown promise in alkene transformations like epoxidation and cyclopropanation, demonstrating their potential for various reactions involving this compound. uva.nlvapourtec.comchemrxiv.org

Advanced Spectroscopic Probes for Real-time Mechanistic Insight

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing reaction conditions and developing new transformations. Advanced spectroscopic techniques, such as in situ ATR-FTIR, NMR spectroscopy (including benchtop and flow NMR), and UV-Vis spectroscopy, are powerful tools for real-time monitoring of chemical reactions. rsc.orgacs.orgmonash.eduigi-global.com Future research will utilize these probes to gain deeper insights into the intermediates, kinetics, and reaction pathways of processes involving this compound, particularly in complex catalytic systems or continuous flow reactors. rsc.orgacs.orgmonash.edu Real-time monitoring allows for rapid kinetic screening and reaction optimization. monash.edu

Exploration of Bio-Inspired Synthetic Routes for Alkenes

Nature provides elegant solutions for chemical synthesis, and bio-inspired approaches are gaining traction in organic chemistry. uni-muenster.deidw-online.deacs.orgnih.gov Future research could explore bio-inspired synthetic routes for producing this compound or its derivatives. This might involve mimicking enzymatic pathways for alkene synthesis or utilizing biocatalysts. acs.orgbiofueljournal.com For instance, research has explored using light-driven energy transfer catalysis inspired by vision to achieve alkene isomerization. uni-muenster.deidw-online.denih.gov While direct biosynthesis of this compound might be challenging as the (E)-isomer is less common in nature compared to the (Z)-isomer, exploring bio-inspired strategies for related alkene structures could provide novel and potentially more sustainable synthetic methodologies. biofueljournal.com

Novel Applications in Emerging Fields Such as Sustainable Energy and Nanoscience

Alkenes are valuable building blocks with potential applications in various emerging fields. studysmarter.co.uk Future research could investigate novel applications for this compound in areas such as sustainable energy and nanoscience. In sustainable energy, alkenes can play a role in the synthesis of biofuels or in processes related to energy storage and conversion. biofueljournal.comstudysmarter.co.ukkit.eduazom.com For example, alkene synthesis contributes to biodiesel production and the recycling of waste plastic. studysmarter.co.uk In nanoscience, alkenes can be used in the functionalization of nanomaterials for various applications, including electronic and biomedical devices. savemyexams.comnih.govacs.orgrsc.orgmdpi.com Research could explore incorporating this compound into novel nanomaterials or utilizing its reactivity in the development of new materials for sustainable energy technologies or advanced functional materials.

Q & A

Basic: What are the standard synthetic routes for (E)-4-Ethylhex-2-ene, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically employs Wittig or Horner-Wadsworth-Emmons reactions to control stereochemistry. Key variables include base strength (e.g., NaH vs. KOtBu), solvent polarity, and temperature. For optimization:

- Design: Use a factorial experimental design to test combinations of bases, solvents, and temperatures.

- Analysis: Monitor reaction progress via GC-MS or NMR to quantify (E)-isomer yield.

- Control: Include internal standards (e.g., deuterated analogs) to ensure reproducibility .

Table 1: Example Optimization Parameters

| Base | Solvent | Temp (°C) | Yield (%) | (E):(Z) Ratio |

|---|---|---|---|---|

| NaH | THF | 0 | 62 | 85:15 |

| KOtBu | DMF | 25 | 78 | 92:8 |

Basic: What spectroscopic techniques are most reliable for confirming the (E)-configuration?

Methodological Answer:

- NMR: Analyze coupling constants () between vinylic protons. For (E)-isomers, ≈ 12–18 Hz, distinct from (Z)-isomers ( ≈ 6–12 Hz).

- IR: Absence of strong C=C stretching bands (due to symmetry in trans isomers).

- GC-MS: Use chiral columns or derivatization agents to resolve stereoisomers. Validate with computational simulations (e.g., DFT for expected spectra) .

Advanced: How can researchers resolve contradictions in stereochemical assignments from overlapping spectroscopic data?

Methodological Answer:

- Iterative Refinement: Combine NOESY (Nuclear Overhauser Effect Spectroscopy) with computational models (e.g., molecular dynamics) to confirm spatial proton arrangements.

- Controlled Experiments: Synthesize derivatives (e.g., epoxides) to amplify stereochemical differences.

- Cross-Validation: Compare data with literature using databases like SciFinder, ensuring alignment with known (E)-configured analogs .

Advanced: What computational methods are suitable for studying the thermodynamic stability of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G* basis sets to calculate Gibbs free energy differences between (E)- and (Z)-isomers.

- Solvent Effects: Apply implicit solvent models (e.g., PCM) to simulate polarity impacts.

- Transition-State Analysis: Identify isomerization barriers using Nudged Elastic Band (NEB) methods. Validate with experimental kinetic data .

Basic: How can isomerization from (E) to (Z) configurations be minimized during storage?

Methodological Answer:

- Storage Conditions: Use inert atmospheres (Argon) and amber vials to prevent light-induced isomerization.

- Stability Testing: Conduct accelerated aging studies (e.g., 40°C/75% RH) with periodic HPLC analysis.

- Additives: Incorporate radical scavengers (e.g., BHT) to inhibit autoxidation pathways .

Advanced: What experimental strategies differentiate kinetic vs. thermodynamic control in this compound synthesis?

Methodological Answer:

- Time-Resolved Sampling: Collect aliquots at intervals to track isomer ratios via chiral GC.

- Temperature Gradients: Compare yields at low (kinetic) vs. high (thermodynamic) temperatures.

- Computational Modeling: Calculate activation energies for competing pathways using Gaussian or ORCA software .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Distillation: Fractional distillation under reduced pressure to exploit boiling-point differences.

- Chromatography: Use silver nitrate-impregnated silica gel to enhance separation of alkenes.

- Crystallization: For derivatives (e.g., dibromides), exploit solubility differences in hexane/EtOAc .

Advanced: How can discrepancies between experimental and computational spectroscopic data be addressed?

Methodological Answer:

- Error Analysis: Quantify solvent effects, anharmonic vibrations, and relativistic corrections in simulations.

- Hybrid Methods: Combine DFT with machine learning models trained on experimental datasets.

- Peer Validation: Share raw data via repositories (e.g., Zenodo) for collaborative troubleshooting .

Advanced: What methodologies assess the environmental impact of this compound in ecotoxicological studies?

Methodological Answer:

- Sampling Plans: Follow ISO 5667 guidelines for water/soil sampling to ensure representativeness.

- Degradation Studies: Use LC-QTOF-MS to track biodegradation metabolites under controlled conditions.

- Toxicity Assays: Apply Daphnia magna or Aliivibrio fischeri bioassays to quantify acute/chronic effects .

Basic: What are the best practices for handling and stabilizing this compound in air-sensitive reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.